molecular formula C7H6ClF2NO B058768 5-(Chloromethyl)-2-(difluoromethoxy)pyridine CAS No. 1211584-92-7

5-(Chloromethyl)-2-(difluoromethoxy)pyridine

Cat. No. B058768
CAS RN: 1211584-92-7
M. Wt: 193.58 g/mol
InChI Key: LRDWHNXSPCSVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(Chloromethyl)-2-(difluoromethoxy)pyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyridine derivatives can be synthesized through various methods. One common method is the Hantzsch Dihydropyridine Synthesis, which allows the preparation of dihydropyridine derivatives by condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia .


Molecular Structure Analysis

The molecular structure of “5-(Chloromethyl)-2-(difluoromethoxy)pyridine” would consist of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 5th carbon would have a chloromethyl group (-CH2Cl) attached, and the 2nd carbon would have a difluoromethoxy group (-OCHF2) attached .


Chemical Reactions Analysis

Pyridine derivatives are known to undergo a variety of chemical reactions. They can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom in the aromatic system .

Scientific Research Applications

Pharmaceutical Applications

5-(Chloromethyl)-2-(difluoromethoxy)pyridine: is a versatile intermediate in pharmaceutical chemistry. It’s used in the synthesis of various bioactive compounds, including those with potential anti-cancer, anti-microbial, and anti-cholinesterase activities . Its role in the development of new drugs is crucial due to its reactivity, which allows for the introduction of fluorine atoms into molecules, enhancing their biological activity and stability.

Materials Science

In materials science, this compound serves as a precursor for the synthesis of pyridine-based polymers and coatings . These materials are of interest due to their electrical conductivity and potential use in creating new types of semiconductors or as part of sensor technologies.

Gene Delivery Systems

The chemical structure of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine makes it suitable for modification into compounds that can be used in gene delivery systems . Its ability to form ionic liquids can be exploited to create vectors that are more efficient in delivering genetic material into cells.

Organic Synthesis

This compound is also used in organic synthesis as a building block for constructing complex molecules . Its presence in multicomponent reactions can lead to the formation of diverse heterocyclic structures that are prevalent in many natural products and pharmaceuticals.

Ionic Liquids

The pyridine moiety of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine is instrumental in the formation of ionic liquids . These salts are liquid at room temperature and are used as solvents and catalysts in various chemical reactions due to their non-volatility and ability to dissolve a wide range of materials.

Cancer Research

In cancer research, derivatives of this compound are being explored for their potential as therapeutic agents . The fluorinated pyridine structure is often found in molecules that exhibit activity against cancer cells, making it a valuable tool in the design of new oncology drugs.

Antimicrobial Studies

The antimicrobial properties of pyridine derivatives make 5-(Chloromethyl)-2-(difluoromethoxy)pyridine a candidate for the development of new antimicrobial agents . Research in this area focuses on combating drug-resistant bacteria and finding new pathways to treat infections.

Analytical Chemistry

Finally, in analytical chemistry, this compound can be used to create sensitive and selective sensors for the detection of various biological and chemical substances . Its reactivity allows for the development of probes that can be used in environmental monitoring and diagnostics.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some pyridine derivatives are used as calcium channel blockers in medical applications .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. Pyridine, for example, is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .

Future Directions

The trifluoromethyl group, which is similar to the difluoromethoxy group in your compound, is increasingly important in pharmaceuticals, agrochemicals, and materials. Future research may focus on developing new synthesis methods and exploring new applications for these types of compounds .

properties

IUPAC Name

5-(chloromethyl)-2-(difluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO/c8-3-5-1-2-6(11-4-5)12-7(9)10/h1-2,4,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDWHNXSPCSVDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617067
Record name 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211584-92-7
Record name 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211584-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Reactant of Route 2
5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Reactant of Route 3
Reactant of Route 3
5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Reactant of Route 4
Reactant of Route 4
5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Reactant of Route 6
Reactant of Route 6
5-(Chloromethyl)-2-(difluoromethoxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.